molecular formula C16H22O3 B287813 2-(7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenyl)propanoic acid

2-(7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenyl)propanoic acid

Katalognummer B287813
Molekulargewicht: 262.34 g/mol
InChI-Schlüssel: GEPNFRNPGAYTLR-KFJBMODSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenyl)propanoic acid, commonly referred to as MDL-101,002, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It was initially developed as a potential treatment for chronic pain conditions, such as osteoarthritis and rheumatoid arthritis. However, it has also been found to have other therapeutic applications due to its unique chemical structure and mechanism of action.

Wirkmechanismus

MDL-101,002 exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation and pain. Specifically, MDL-101,002 inhibits the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
The inhibition of COX-2 by MDL-101,002 leads to a decrease in the production of prostaglandins, resulting in a reduction in pain and inflammation. It also leads to a decrease in platelet aggregation, which can reduce the risk of blood clots and cardiovascular events. Additionally, MDL-101,002 has been found to have antioxidant properties, which can protect against oxidative stress and cellular damage.

Vorteile Und Einschränkungen Für Laborexperimente

MDL-101,002 has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and pharmacological effects. It is also readily available and relatively inexpensive. However, there are also limitations to its use in laboratory experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent concentrations in cell cultures or animal models. Additionally, its effects on other pathways and enzymes may complicate the interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on MDL-101,002. One area of interest is its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. Further studies are needed to determine its efficacy in animal models and clinical trials. Another area of interest is its potential use in the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Finally, there is potential for the development of novel derivatives of MDL-101,002 with improved pharmacological properties and reduced side effects.

Synthesemethoden

The synthesis of MDL-101,002 involves several chemical reactions, starting with the reaction of 2,3-dimethyl-1,4-naphthoquinone with methylamine to form 7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenamine. This intermediate is then reacted with acetic anhydride to form the final product, MDL-101,002.

Wissenschaftliche Forschungsanwendungen

MDL-101,002 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess analgesic, anti-inflammatory, and antiplatelet properties, making it a potential treatment for chronic pain, inflammation, and cardiovascular diseases. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.

Eigenschaften

Produktname

2-(7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenyl)propanoic acid

Molekularformel

C16H22O3

Molekulargewicht

262.34 g/mol

IUPAC-Name

2-[(2S)-7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl]propanoic acid

InChI

InChI=1S/C16H22O3/c1-9-7-15(19-4)11(3)14-8-12(5-6-13(9)14)10(2)16(17)18/h7,10,12H,5-6,8H2,1-4H3,(H,17,18)/t10?,12-/m0/s1

InChI-Schlüssel

GEPNFRNPGAYTLR-KFJBMODSSA-N

Isomerische SMILES

CC1=CC(=C(C2=C1CC[C@@H](C2)C(C)C(=O)O)C)OC

SMILES

CC1=CC(=C(C2=C1CCC(C2)C(C)C(=O)O)C)OC

Kanonische SMILES

CC1=CC(=C(C2=C1CCC(C2)C(C)C(=O)O)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.